Hydroxycinnamic acids are a group of polyphenolic compounds that have been identified as having significant therapeutic potential due to their antioxidant, anti-inflammatory, and lipid metabolism regulatory properties. These compounds are derived from the Mavolanate-Shikimate biosynthesis pathways in plants and include a variety of derivatives such as cinnamic acid, p-coumaric acid, ferulic acid, and others. The interest in these compounds has grown due to their potential in managing conditions like obesity, diabetes, hyperlipidemia, and even neurodegenerative diseases like Alzheimer's disease12.
A crystallographic study revealed the molecular structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid. [] The study revealed that the molecule crystallizes in the monoclinic P21/c space group, with one molecule per asymmetric unit. Interestingly, the propanoic acid side chain adopts a bent conformation, with the middle dihedral angle in the gauche conformation. This conformation contrasts with other 3-phenylpropanoic acid structures where this dihedral angle typically adopts a trans conformation. Density functional theory (DFT) calculations suggest that the two trifluoromethyl groups' strong electron-withdrawing nature contributes to this unusual gauche conformation by increasing the population of gauche conformers. []
Further investigations using Hirshfeld surface analysis and CE-B3LYP interaction-energies calculations were employed to understand the intermolecular interactions in the crystal structure. [] These analyses showed that the strongest pairwise interaction occurs between molecules forming a centrosymmetric O–H∙∙∙O hydrogen-bonded dimer (R22(8) in the graph set notation). [] Additionally, seven other interacting molecular pairs with significant interaction energies were identified, primarily driven by dispersion forces. []
Hydroxycinnamic acid derivatives have shown promise in the management of lipid metabolism and obesity. By modulating inflammatory processes and adipokine expression in adipose tissue, these compounds could serve as valuable molecules for the treatment of obesity-related health complications. Their ability to prevent adipocyte differentiation and improve lipid profiles makes them potential therapeutic agents for experimental diabetes and hyperlipidemia1.
The neuroprotective effects of hydroxycinnamic acid derivatives extend to the prevention and therapy of Alzheimer's disease. By inhibiting the aggregation of Aβ and reducing its cytotoxic effects, these compounds offer a potential strategy for combating the progression of neurodegenerative disorders. The efficacy of these compounds, particularly those with more phenolic hydroxyl groups, highlights their potential as novel aggregation inhibitors in the treatment of Alzheimer's disease2.
While not directly related to hydroxycinnamic acid, the study of α-Bisabolol improving 5-aminolevulinic acid retention in buccal tissues suggests a potential application of phenolic compounds in enhancing the efficacy of photodynamic therapy (PDT) for oral cancer. The ability of α-Bisabolol to increase the retention of 5-ALA in the mucosa, thereby potentially improving the local effects of PDT, indicates that similar strategies could be explored with hydroxycinnamic acid derivatives for various therapeutic applications3.
The mechanisms by which hydroxycinnamic acid derivatives exert their effects are multifaceted. In the context of lipid metabolism and obesity, these compounds have been shown to inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in adipose tissues of obese animals. They also modulate the expression of various adipokines, reducing proinflammatory markers such as tumor necrosis factor-α (TNFα) and increasing the secretion of adiponectin, an anti-inflammatory agent. Furthermore, they prevent adipocyte differentiation and lower the lipid profile, which collectively contributes to the reduction of obesity and its associated health complications1.
In the realm of neurodegenerative disorders, hydroxycinnamic acid and its structural analogues have been found to inhibit the fibrillation of amyloid-β protein (Aβ), a hallmark of Alzheimer's disease. These compounds, particularly those with increased phenolic hydroxyl groups, can reduce Aβ-induced cytotoxicity and ameliorate AD-like symptoms in model organisms. Molecular docking studies suggest that the interaction with Aβ primarily involves hydrogen bonding, which may explain the inhibition of Aβ fibrillogenesis2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: